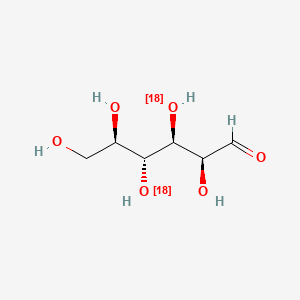

D-Altrose-18O2

Description

D-Altrose-18O2 is an isotopically labeled derivative of D-altrose, a rare aldohexose sugar. Its structure features two oxygen-18 isotopes, typically incorporated at specific hydroxyl groups to enable precise tracking in metabolic or enzymatic studies. This compound is synthesized via oxygen-18 labeling techniques, such as acid-catalyzed exchange in H218O or enzymatic methods, achieving high isotopic enrichment (>98%) . Key applications include:

- Isotopic Tracer Studies: Monitoring carbohydrate metabolism pathways.

- Structural Analysis: Resolving stereochemical ambiguities via NMR or mass spectrometry.

- Enzyme Kinetics: Probing oxygen-dependent catalytic mechanisms in glycosidases or oxidoreductases.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i11+2,12+2 |

InChI Key |

GZCGUPFRVQAUEE-JUUBORIYSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Altrose-18O2 can be synthesized through both chemical and enzymatic methods. Chemically, it can be prepared from D-ribose via cyanohydrin reaction, followed by reduction and purification steps . Enzymatic methods involve the use of specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase to convert D-psicose to D-allose, which can then be labeled with 18O .

Industrial Production Methods

Industrial production of this compound is challenging due to its rarity and the complexity of its synthesis. Enzymatic methods are preferred for large-scale production as they offer higher yields and fewer impurities compared to chemical methods . Optimization of parameters such as substrate concentration, enzyme units, reaction time, pH, and temperature is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

D-Altrose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols .

Scientific Research Applications

D-Altrose-18O2 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other rare sugars and as a standard in analytical methods.

Industry: Utilized in the production of low-calorie sweeteners and as a functional ingredient in food products.

Mechanism of Action

The mechanism of action of D-Altrose-18O2 involves its interaction with various molecular targets and pathways. For instance, it competes with D-glucose in the mitochondria, inhibiting the formation of reactive oxygen species (ROS) and thus exhibiting antioxidant properties . Additionally, it can modulate immune responses by affecting cytokine production and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

D-Altrose-18O2 is compared below with isotopically labeled and unlabeled analogues:

Key Observations :

- Isotopic Stability : this compound exhibits superior isotopic retention (>95% over 72 hours in neutral buffer) compared to D-Glucose-18O2 (~85% under similar conditions) due to reduced epimerization .

- Synthetic Efficiency : Labeling at equatorial hydroxyl groups (e.g., C2/C3 in D-altrose) achieves higher yields than axial positions (e.g., C1/C6 in glucose), as equatorial sites favor H218O exchange .

Methodological Comparisons

Challenges :

Stability and Analytical Data

| Parameter | This compound | D-Glucose-18O2 |

|---|---|---|

| NMR δ (1H) | 5.42 ppm (C2-OH) | 5.18 ppm (C1-OH) |

| HRMS (m/z) | 196.1385 [M+H]+ | 196.1385 [M+H]+ |

| Thermal Degradation | Stable up to 150°C | Degrades above 130°C |

Notable Differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.